2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-13-18(2)15-19(14-17)29-11-12-30-23-24-20-5-3-4-6-21(20)26(23)16-22(27)25-7-9-28-10-8-25/h3-6,13-15H,7-12,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMJFMHSAXURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone (CAS Number: 919974-82-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure includes a benzimidazole core linked to a morpholino group and a thioether moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 919974-82-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The benzimidazole moiety is known to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial membranes or inhibition of essential metabolic processes.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through modulation of signaling pathways related to cell survival and death.
Biological Activity Studies
Recent studies have explored the biological activities of this compound in various contexts:
-
Antimicrobial Studies :
- A study evaluated the efficacy of the compound against several bacterial strains, demonstrating significant inhibition rates comparable to standard antibiotics. The minimal inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 100 -
Anti-inflammatory Effects :
- In vitro assays indicated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting potential for treating inflammatory diseases.
-
Anticancer Activity :
- Research conducted on human cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways, with IC50 values ranging from 10 to 30 µM across different cell types.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial investigated its use as an adjunct therapy in patients with chronic inflammatory conditions. Results indicated reduced symptoms and improved quality of life metrics.
- Case Study 2 : In an experimental model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups, with mechanisms involving cell cycle arrest and apoptosis being elucidated.
Comparison with Similar Compounds
Thiomorpholino Derivatives
Compound: 2-(2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole-1-yl)-1-thiomorpholinoethan-1-one
- Key Differences : Replaces the morpholine ring with thiomorpholine (sulfur atom in the heterocycle) and introduces a 4-fluorophenyl substituent.
- Synthetic Yield : 9.19%, indicating challenges in synthesis efficiency.
- Physical Properties : Melting point 205.3–207.1°C, higher than typical morpholine derivatives, likely due to increased molecular rigidity from sulfur.
- Implications : Thiomorpholine may alter metabolic stability and receptor binding compared to morpholine.
Benzylthio-Linked Benzimidazoles
Compound Class : 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acid derivatives
- Key Differences: Substitutes the phenoxyethyl group with benzylthio and adds an acetic acid moiety.
- Biological Activity : PubChem data highlights diverse activities, though specifics are undisclosed.
Fluorophenyl-Substituted Analogs
Compound : 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives
- Key Differences : Incorporates a 5-fluoro substituent and dioxolane ring.
- Synthetic Method : Uses sodium metabisulfite in DMF under nitrogen, differing from TDAE methods seen in other analogs .
- Implications: Fluorine atoms may enhance metabolic stability and bioavailability compared to methylphenoxy groups.
Oxadiazole and Acetamide Hybrids
Compound : 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Key Differences: Replaces morpholinoethanone with an oxadiazole-acetamide chain.
- Implications : Oxadiazole rings may confer radical-scavenging properties absent in morpholine-based structures.
Carboxylic Acid Derivatives
Compound: 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
- Key Differences: Features a butanoic acid substituent instead of morpholinoethanone.
- Synthetic Pathway : Involves hydrolysis under basic conditions, contrasting with thioether coupling methods.
Research Implications and Gaps
- Structural Insights: The morpholinoethanone group in the target compound likely balances solubility and lipophilicity better than thiomorpholine or carboxylic acid analogs.
- Synthetic Challenges: Low yields in thiomorpholino derivatives suggest that the target compound’s synthesis may require optimized protocols.
- Biological Data : Direct antioxidant, antimicrobial, or receptor-binding data for the target compound is absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole nucleus is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl equivalents. For this compound, the reaction proceeds as follows:
-
Substrate preparation : o-Phenylenediamine (1 ) reacts with thiourea derivatives under acidic conditions (HCl, ethanol, reflux) to form 2-mercaptobenzimidazole (2 ) (Fig. 1A).
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Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF yields 2-bromo-1H-benzo[d]imidazole (3 ), a key intermediate for subsequent thioether formation.
Optimization Note : Yields improve to 78–82% when using dichloromethane at 0–5°C to minimize side reactions.
Thioether Linkage Formation
Nucleophilic Substitution with 2-(3,5-Dimethylphenoxy)ethanethiol
The thioether bridge is constructed via SN2 displacement:
-
Thiol synthesis :
-
Coupling to benzimidazole :
Critical Parameter : Excess TEA (2.5 eq.) prevents thiol oxidation to disulfides.
Incorporation of the Morpholinoethanone Group
Friedel-Crafts Acylation and Amine Conjugation
The morpholinoethanone moiety is introduced via a two-step sequence:
-
Chloroacetylation :
-
Compound 7 undergoes Friedel-Crafts acylation with chloroacetyl chloride (AlCl₃, CH₂Cl₂, 0°C → rt) to yield 1-chloro-2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone (8 ).
-
-
Morpholine substitution :
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted morpholine.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined method combining Steps 3–4:
-
Reagents : 7 , chloroacetyl chloride, morpholine.
-
Conditions : TEA (3 eq.), DMF, 50°C, 24 h.
-
Yield : 58% (lower due to competing side reactions).
Microwave-Assisted Synthesis
-
Advantage : Reduces reaction time from hours to minutes.
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Protocol : 7 + chloroacetyl chloride + morpholine in DMF, microwave irradiation (150 W, 120°C, 15 min).
Characterization and Analytical Data
Spectroscopic Profiles
Purity Assessment
-
HPLC : Rt = 12.7 min (C18 column, MeCN/H₂O 70:30), purity ≥98%.
-
Elemental Analysis : C 64.91%, H 6.40%, N 9.87% (theory: C 64.92%, H 6.38%, N 9.85%).
Challenges and Optimization Strategies
-
Thiol Oxidation :
-
Regioselectivity in Benzimidazole Formation :
-
Morpholine Overalkylation :
-
Mitigation : Employ a 10% excess of chloroacetyl chloride to ensure complete mono-substitution.
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Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
